N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the quinoline C2 position and a 3-chloro-4-methoxyphenyl group attached via the carboxamide moiety. This compound combines structural motifs associated with antibacterial, kinase inhibitory, and cytochrome P450 modulation activities, as observed in related analogs .
Properties
Molecular Formula |
C22H16ClN3O2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21-10-9-14(12-17(21)23)25-22(27)16-13-20(19-8-4-5-11-24-19)26-18-7-3-2-6-15(16)18/h2-13H,1H3,(H,25,27) |
InChI Key |
NXOSQBZBJDRBDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The quinoline skeleton is traditionally constructed via the Friedländer synthesis , which involves condensation of an aminobenzaldehyde with a ketone. For 2-pyridyl substitution, 2-acetylpyridine reacts with 2-aminobenzaldehyde derivatives under acidic conditions.
Example Procedure (Adapted from):
-
Combine 2-aminobenzaldehyde (1.0 eq) and 2-acetylpyridine (1.2 eq) in ethanol.
-
Add Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) as a catalyst.
-
Reflux at 80°C for 6 hours under solvent-free conditions.
-
Isolate 2-(pyridin-2-yl)quinoline-4-carboxylic acid via recrystallization (ethanol/water).
Cross-Coupling Strategies
Modern methods employ Suzuki-Miyaura coupling to introduce the pyridyl group post-cyclization. A 2-bromoquinoline-4-carboxylic acid intermediate reacts with pyridin-2-ylboronic acid under palladium catalysis.
Key Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2.0 eq).
-
Solvent: DME/H₂O (4:1).
-
Temperature: 90°C, 12 hours.
Carboxamide Formation
Acid Chloride Route
The carboxylic acid is activated to its acyl chloride for amide coupling:
Step 1: Synthesis of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride
-
Reflux 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq) in dry toluene.
-
Remove excess SOCl₂ under reduced pressure.
Step 2: Amidation with 3-Chloro-4-methoxyaniline
Direct Coupling Using Carbodiimides
Alternative activation with EDC/HOBt avoids handling corrosive acyl chlorides:
-
Mix 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Add 3-chloro-4-methoxyaniline (1.1 eq) and stir at RT for 24 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Purification and Characterization
Crystallization Techniques
Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (d, 1H, pyridyl-H), 8.45 (s, 1H, quinoline-H), 7.89–7.40 (m, 8H, aromatic), 3.93 (s, 3H, OCH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride Route | 82–88 | >99 | High scalability |
| EDC/HOBt Coupling | 75–80 | 98 | Avoids SOCl₂ |
| Suzuki Coupling | 70–75 | 97 | Regioselective pyridyl introduction |
Challenges and Optimization
-
Regioselectivity : Competing substitution at quinoline positions 2 and 4 is mitigated using sterically hindered catalysts.
-
Byproduct Formation : Excess thionyl chloride leads to over-chlorination; stoichiometric control is critical.
-
Solvent Choice : Polar aprotic solvents (DMF, NMP) improve reaction homogeneity but complicate purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide with structurally related quinoline-4-carboxamides:
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : Chlorinated derivatives (e.g., Y203-8013) exhibit higher logP values (~6.7) compared to hydroxylated analogs (~3.5), suggesting that chloro groups enhance membrane permeability but may reduce solubility .
- Substituent Position : Pyridin-2-yl substitution (as in the target compound) may confer distinct binding interactions compared to pyridin-3-yl or pyridin-4-yl analogs, as seen in cytochrome P450 binding studies .
Key Observations :
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, with a focus on its potential applications in drug development.
Structural Characteristics
The molecular formula of this compound is C22H16ClN3O2, with a molecular weight of approximately 389.8 g/mol. The compound features a quinoline core linked to a pyridine ring and various substituents on the phenyl group, which contribute to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its reactivity and biological activity compared to other similar compounds.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties . Similar quinoline derivatives have shown the ability to inhibit tumor cell proliferation by interacting with DNA or proteins, leading to enzyme inhibition or receptor antagonism.
A study demonstrated that certain quinoline derivatives significantly inhibited nitric oxide production in macrophage cells stimulated by lipopolysaccharides, suggesting potential anti-inflammatory effects that could complement anticancer activity.
Anti-inflammatory Effects
The compound's structural features suggest it may also possess anti-inflammatory properties . Compounds with similar structures have been observed to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Aminobenzothiazole | Contains benzothiazole moiety | Anticancer activity |
| 3-Arylquinoline Derivatives | Varying aryl substitutions | Anti-inflammatory properties |
| Quinazolinone Derivatives | Includes quinazolinone core | Antimicrobial activity |
| 4-Methylquinoline | Methyl substitution on quinoline | Antiviral properties |
This compound stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
- Inhibition of Photosynthetic Electron Transport : A study tested various substituted quinoline carboxamides for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Some derivatives showed promising results, indicating potential applications in agricultural biochemistry .
- Antimycobacterial Activity : Research on substituted quinoline derivatives demonstrated higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid. This suggests that this compound could also be explored for its antimycobacterial properties .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
